4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 926236-47-7
Cat. No.: VC2261940
Molecular Formula: C17H17FO2
Molecular Weight: 272.31 g/mol
* For research use only. Not for human or veterinary use.
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid - 926236-47-7](/images/structure/VC2261940.png)
Specification
CAS No. | 926236-47-7 |
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Molecular Formula | C17H17FO2 |
Molecular Weight | 272.31 g/mol |
IUPAC Name | 4-(4-tert-butylphenyl)-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) |
Standard InChI Key | GEWMSADSMYLCIZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Introduction
Chemical Identity and Structural Properties
4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid belongs to the fluorinated biphenyl class of compounds. Its biphenyl core consists of two connected phenyl rings, creating a structure with versatile applications in organic synthesis and research.
Basic Chemical Information
The compound is characterized by several key identifiers and properties as outlined in the following table:
Property | Value |
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CAS Number | 926236-47-7 |
Molecular Formula | C₁₇H₁₇FO₂ |
Molecular Weight | 272.314 g/mol |
Exact Mass | 272.121 |
Alternative Name | 4-(4-tert-butylphenyl)-2-fluorobenzoic acid |
LogP | 4.48840 |
Polar Surface Area (PSA) | 37.30000 |
The molecular structure features two connected benzene rings (biphenyl core), with a tert-butyl group (-C(CH₃)₃) at the para position of one ring, a fluorine atom at the meta position, and a carboxylic acid group (-COOH) at the para position of the other ring .
Structural Significance
The presence of specific functional groups in 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid contributes significantly to its chemical behavior and potential applications:
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The tert-butyl group provides steric bulk and hydrophobicity
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The fluorine atom enhances metabolic stability and modifies electronic properties
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The carboxylic acid group offers a reactive site for further functionalization and contributes to hydrogen bonding capabilities
These structural features collectively determine the compound's solubility, reactivity, and potential interactions with biological systems and other chemical entities.
Applications in Scientific Research
4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid has diverse applications across multiple scientific disciplines, reflecting its versatile chemical structure and properties.
Applications in Chemistry
In chemistry, this compound serves primarily as a building block for the synthesis of more complex organic molecules. Its functionalized structure, featuring both a carboxylic acid group and a fluorine atom, provides multiple sites for further chemical modifications. The compound's potential applications include:
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Precursor in the synthesis of biologically active compounds
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Component in the development of novel materials with specific properties
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Model compound for studying reaction mechanisms and substituent effects
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Intermediate in multistep organic syntheses
Biological and Medicinal Applications
The biological significance of 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid extends to several areas:
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Potential ligand in biochemical assays and biological screening
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Exploration for therapeutic properties, including anti-inflammatory and anticancer activities
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Structure-activity relationship studies for drug development
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Pharmacological investigations utilizing the fluorine atom's unique properties
Fluorinated compounds generally exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, making them valuable candidates in medicinal chemistry research.
Material Science Applications
In the field of materials science, 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid may contribute to:
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Development of advanced materials with specific electronic or optical properties
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Synthesis of specialty chemicals with industrial applications
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Creation of functional materials with unique physical properties
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Design of compounds with specific intermolecular interactions and crystal packing arrangements
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Other Fluorinated Biphenyl Compounds
The following table compares 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid with related fluorinated biphenyl compounds:
Structure-Property Relationships
Different substitution patterns in biphenyl compounds significantly affect their physical, chemical, and biological properties:
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The position of the fluorine atom influences electronic distribution and hydrogen bonding capabilities
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The presence of the tert-butyl group affects solubility, lipophilicity, and steric interactions
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The carboxylic acid functionality contributes to acidity, hydrogen bonding, and serves as a site for further derivatization
Research on difluorinated biphenyl compounds indicates that such structural modifications can significantly impact molecular electrostatic potential, intermolecular interactions, and reactivity parameters .
Recent Research Findings
Recent research has expanded our understanding of fluorinated biphenyl compounds and their applications, with several findings relevant to 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Synthetic Advancements
Studies on related compounds have demonstrated the efficacy of Suzuki-Miyaura coupling for synthesizing fluorinated biphenyl compounds with excellent yields. This approach has been successfully applied to create various difluorinated biphenyl compounds with yields averaging 78%, suggesting promising synthetic routes for compounds like 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid .
Structural and Electronic Properties
Recent research on difluorinated biphenyl compounds has revealed important insights into their electronic structure and intermolecular interactions:
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Natural bonding orbital charge analysis suggests significant interactions between molecules in solid phase and with polar solvent molecules
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Molecular electrostatic potential analysis indicates the possibility of substantial dipole-dipole intermolecular interactions
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Global reactivity parameters analysis suggests stability in redox reactions
These findings provide a foundation for understanding the behavior and potential applications of structurally related compounds like 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid .
Future Research Directions
The unique structural features and properties of 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid suggest several promising directions for future research:
Synthetic Methodology Development
Future research could focus on:
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Optimization of synthetic routes to improve yield and purity
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Development of environmentally friendly synthesis methods
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Exploration of alternative catalytic systems for cross-coupling reactions
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Scale-up strategies for industrial production
Biological Activity Exploration
Potential areas for biological investigation include:
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Comprehensive screening for various biological activities
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Structure-activity relationship studies to identify optimal substitution patterns
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Investigation of potential therapeutic applications in areas such as anti-inflammatory and anticancer research
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Development of derivatives with enhanced biological properties
Materials Science Applications
Future research in materials science could explore:
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Utilization in the development of advanced functional materials
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Investigation of crystal engineering applications
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Exploration of potential in electronic or optical materials
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Development of specialty polymers incorporating this structural motif
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